(2-(Thiophen-3-yl)phenyl)methanamine
Overview
Description
“(2-(Thiophen-3-yl)phenyl)methanamine” belongs to the class of organic compounds known as phenylmethylamines . These are compounds containing a phenylmethylamine moiety, which consists of a phenyl group substituted by a methanamine .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the InChI code1S/C11H11NS/c12-7-9-3-1-2-4-11(9)10-5-6-13-8-10/h1-6,8H,7,12H2
. The molecular weight is 189.28 . Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 189.28 . It is a liquid at room temperature . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Catalysis and Ligand Design
- A study reported the synthesis of 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives, which were transformed into NCN′ pincer palladacycles. These palladacycles showed good activity and selectivity in catalytic applications where the palladacycle remains in the Pd(II) state, indicating their potential in catalysis and ligand design (Roffe et al., 2016).
Sensing and Luminescence Applications
- Research into azomethine–thiophene ligands, including variants like (N,NE 0 ,N,NE 0 )-N,N 0 -(thiophene-2,5-diylbis(methan-1-yl-1-ylidene))bis(naphathalen-2-ylmethanamine), highlighted their potential in metal ion sensing. Spectroscopic studies showed that these ligands could be useful in sensing metal ions such as Ni(II) and Pd(II) through fluorescence and MALDI-TOF-MS applications (Pedras et al., 2007).
Photocytotoxicity and Cellular Imaging
- Iron(III) complexes involving phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine demonstrated unprecedented photocytotoxicity in red light, suggesting their application in cellular imaging and as agents for photodynamic therapy. These complexes also showed interactions with calf thymus DNA and the ability to photocleave pUC19 DNA, forming hydroxyl radicals (Basu et al., 2014).
Material Science and Pharmaceuticals
- The crystal structure of (4-Fluorophenyl)(2-(methylthio)thiophen-3-yl)methanone highlighted the importance of substituted thiophenes in material science and pharmaceuticals, due to their wide spectrum of biological activities and applications in organic electronics like thin-film transistors and solar cells (Nagaraju et al., 2018).
Properties
IUPAC Name |
(2-thiophen-3-ylphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NS/c12-7-9-3-1-2-4-11(9)10-5-6-13-8-10/h1-6,8H,7,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBLNZSAKQHEICV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN)C2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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